molecular formula C13H23N3O5 B2929319 Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235150-26-1

Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2929319
CAS RN: 1235150-26-1
M. Wt: 301.343
InChI Key: ZGRSIFPNJUPDPM-UHFFFAOYSA-N
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Description

The compound “Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has an amide group, which is a key functional group in proteins and other important biological molecules.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have a high boiling point and are soluble in organic solvents .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biological Activity

Piperidines and their derivatives have shown a wide range of biological activities . They are involved in multicomponent reactions that lead to biologically active piperidines .

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate (rac-alcohol), affording the novel triple reuptake inhibitor (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine .

Lipase-Mediated Preparation

Lipases are one of the most used enzymes in the synthesis of enantiomerically pure intermediates . The use of this type of enzyme is mainly due to the characteristics of their regio-, chemo- and enantioselectivity in the resolution process of racemates, without the use of cofactors .

Synthesis of Biologically Active Compounds

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

Future Directions

The future directions for research on this compound would depend on its intended use and effectiveness. Piperidine derivatives are a rich area of research in pharmaceutical chemistry, and new applications and derivatives are continually being explored .

properties

IUPAC Name

methyl 4-[[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5/c1-20-8-5-14-11(17)12(18)15-9-10-3-6-16(7-4-10)13(19)21-2/h10H,3-9H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSIFPNJUPDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

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